N-(7,8-dimethoxy-1-oxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-3-yl)guanidine
Description
The compound belongs to a class of molecules that incorporate the imidazo[1,5-b]isoquinoline moiety, a structural framework common in compounds with significant biological activities. These structures are of interest due to their complex synthesis, molecular architecture, and the potential for chemical modification, which can lead to various chemical and physical properties. Research in this area explores the synthesis of novel compounds, their structural analysis, chemical reactions, and intrinsic properties.
Synthesis Analysis
The synthesis of compounds related to N-(7,8-dimethoxy-1-oxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-3-yl)guanidine often involves multistep reactions, starting from basic heterocyclic scaffolds. For example, Moas-Héloire et al. (2015) describe the synthesis of cyclic guanidine compounds derived from tetrahydroisoquinoline-hydantoin cores, highlighting the complexity and creativity required in the synthesis of such molecules (Moas-Héloire et al., 2015).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and various spectroscopy methods. Studies like that of Okmanov et al. (2019), which delve into the molecular salt structures derived from imidazo[5,1-a]isoquinoline, provide insight into the atomic arrangement, confirming the configurations and conformations of these complex molecules (Okmanov et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves interactions and transformations that are foundational to understanding their potential applications. For instance, the work by Arab-Salmanabadi et al. (2015) showcases the synthesis and characterization of novel functionalized dihydroimidazo[2,1-a]isoquinolines, shedding light on their chemical behavior and properties (Arab-Salmanabadi et al., 2015).
properties
IUPAC Name |
2-(7,8-dimethoxy-1-oxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-3-yl)guanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-21-10-4-7-3-9-12(20)17-14(18-13(15)16)19(9)6-8(7)5-11(10)22-2/h4-5,9H,3,6H2,1-2H3,(H4,15,16,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEIFFRVOZQNJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN3C(CC2=C1)C(=O)N=C3N=C(N)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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